N-(2-Fluorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide
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Overview
Description
N-(2-Fluorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a fluorophenyl group, a methoxy group, a methyl group, and a propan-2-yl group. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of N-(2-Fluorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline, 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonyl chloride, and suitable solvents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 2-fluoroaniline reacts with 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
N-(2-Fluorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups using appropriate reagents and conditions.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the sulfonamide bond and the formation of corresponding amines and sulfonic acids.
Scientific Research Applications
N-(2-Fluorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit the activity of target enzymes. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N-(2-Fluorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide can be compared with other similar compounds, such as:
N-(2-Fluorophenyl)-2-methoxy-4-methylbenzenesulfonamide: This compound lacks the propan-2-yl group, which may affect its chemical and biological properties.
N-(2-Fluorophenyl)-2-methoxy-4-methyl-5-ethylbenzenesulfonamide: The presence of an ethyl group instead of a propan-2-yl group can lead to differences in reactivity and biological activity.
N-(2-Fluorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonic acid: The sulfonic acid derivative may exhibit different solubility and reactivity compared to the sulfonamide compound.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S/c1-11(2)13-10-17(16(22-4)9-12(13)3)23(20,21)19-15-8-6-5-7-14(15)18/h5-11,19H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEWERWUVFMUJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC=CC=C2F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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